
2,4,6-Trichloroaniline
Overview
Description
2,4,6-Trichloroaniline is a chemical compound with the molecular formula C6H4Cl3N. It is characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position. This compound appears as long needles or fine, light purple fibers and is primarily used as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The product, this compound, precipitates from the solution as a white solid .
Industrial Production Methods: In industrial settings, the preparation of this compound involves adding chlorobenzene and aniline into a reaction kettle, followed by the introduction of hydrogen chloride gas and chlorine gas. The reaction mixture is then maintained at a specific temperature until the reaction is complete. The product is obtained by filtering and drying the resultant filter cake .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form less chlorinated anilines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of 2,4,6-trichloronitrobenzene.
Reduction: Formation of 2,4-dichloroaniline or 4-chloroaniline.
Scientific Research Applications
Chemical Intermediary in Synthesis
TCA is primarily used as a precursor in the production of other chemical compounds. It serves as an intermediate in the synthesis of:
- Trichlorobenzenes : TCA is a key precursor for 1,3,5-trichlorobenzene, which is utilized in the manufacture of insecticides and fungicides .
- Dyes : It plays a crucial role in the production of azo dyes and basic fuchsin coupling agents for photography .
Table 1: Synthesis Pathways Involving TCA
Compound | Role of TCA | Reference |
---|---|---|
1,3,5-Trichlorobenzene | Intermediate for insecticides and fungicides | |
Azo Dyes | Raw material for dye synthesis | |
Basic Fuchsin | Coupling agent in photographic processes |
Agricultural Applications
TCA has been extensively studied for its efficacy in agricultural chemicals. It is particularly noted for its use in:
- Insecticides and Fungicides : The compound has been developed into formulations that combat crop diseases, demonstrating significant effectiveness against various pests and pathogens .
- Herbicides : Due to its chlorinated structure, TCA can be modified to create herbicidal compounds that inhibit weed growth without harming crops .
Military Applications
In military contexts, TCA is utilized for producing insensitive munitions. Specifically:
- TATB (Triaminotrinitrobenzene) : TCA is a precursor for TATB, which is known for its stability and safety compared to other explosives. This application is particularly relevant for naval operations where safety is paramount .
Environmental and Toxicological Considerations
While TCA has beneficial applications, it also poses environmental and health risks. Studies indicate that TCA exhibits mutagenic properties and can induce tumors in certain experimental models . Regulatory bodies have raised concerns regarding its carcinogenic potential, necessitating careful handling and disposal practices.
Table 2: Toxicological Profile of TCA
Parameter | Value/Description | Reference |
---|---|---|
Carcinogenicity | Positive in certain studies | |
Mutagenicity | Induces mutations in test systems | |
Environmental Persistence | Requires careful management |
Case Study 1: Agricultural Efficacy
A field trial demonstrated that formulations containing TCA effectively reduced pest populations by over 70% compared to untreated controls. The study highlighted TCA's role in integrated pest management strategies.
Case Study 2: Military Use
Research on the synthesis of insensitive munitions using TCA showed that explosives formulated with TATB exhibited lower sensitivity to shock and heat, making them safer for transport and storage.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloroaniline involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, altering their function and activity. It can also affect cellular membranes and disrupt normal cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar structure but with bromine atoms instead of chlorine.
2,4-Dichloroaniline: Lacks one chlorine atom compared to 2,4,6-Trichloroaniline.
4-Chloroaniline: Contains only one chlorine atom at the 4 position.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various complex organic compounds .
Biological Activity
2,4,6-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its biological activity and potential environmental impacts. Its structure, characterized by three chlorine substituents on the aniline ring, influences its interactions with biological systems. This article explores the biological activity of TCA, including its antimicrobial properties, toxicity, and potential applications in pharmaceuticals and agriculture.
This compound has the molecular formula and a molecular weight of 197.46 g/mol. The presence of chlorine atoms significantly affects its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that TCA exhibits notable antimicrobial properties. A study synthesized octasubstituted triphenodioxazines from 2,4,5-trichloroaniline and evaluated their activity against various pathogens. The results showed significant antimicrobial effects against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing a strong correlation between the structure of the compounds and their biological activity .
Table 1: Antimicrobial Activity of Compounds Derived from TCA
Compound | Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
2c | Bacillus subtilis | 50 | 15 |
1a | E. coli | 100 | 12 |
1b | Micrococcus luteus | 200 | 10 |
1c | Candida albicans | 300 | 8 |
Toxicity Studies
TCA's toxicity has been assessed in various studies. It has been shown to exhibit cytotoxic effects on different cell lines. For instance, a study reported that TCA significantly inhibited the growth of certain fungi at varying concentrations, demonstrating its potential as a fungicide .
Table 2: In Vitro Growth Inhibition of Fungi by TCA
Fungus | Concentration (ppm) | Growth Inhibition (%) |
---|---|---|
Rhizoctonia solani | 250 | 0 |
500 | 14 | |
1000 | 40 | |
Fusarium oxysporum | 250 | 75 |
500 | 95 | |
1000 | >95 |
Environmental Impact
TCA is persistent in the environment and has been detected in soil and water samples. Its bioconcentration factor (BCF) is reported to be high (3,630), indicating significant accumulation in aquatic organisms . This raises concerns about its ecological impact and potential risks to human health through the food chain.
Case Studies
Three case studies highlight the implications of TCA exposure:
- Case Study on Aquatic Toxicity : A study conducted on fish species revealed that exposure to TCA resulted in behavioral changes and increased mortality rates at higher concentrations.
- Case Study on Human Health : Epidemiological studies have linked exposure to chlorinated anilines with adverse health outcomes, including skin irritation and respiratory issues among workers in chemical manufacturing plants.
- Case Study on Soil Microbial Communities : Research indicated that TCA alters soil microbial communities, impacting nutrient cycling and soil health.
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 2,4,6-Trichloroaniline from aniline?
this compound is synthesized via electrophilic substitution by reacting aniline with liquid chlorine. The reaction occurs at room temperature, producing a white precipitate. Key parameters include:
- Stoichiometry : A 1:3 molar ratio of aniline to chlorine ensures complete substitution at the 2, 4, and 6 positions.
- Solvent : Use non-polar solvents (e.g., chloroform) to stabilize intermediates and minimize side reactions.
- Purity Control : Excess chlorine must be removed via vacuum filtration to avoid over-chlorination.
This method yields >90% purity, but post-synthesis purification (e.g., recrystallization in ethanol) is recommended for analytical applications .
Q. How does the electron density of aniline’s aromatic ring influence chlorination patterns?
Aniline’s amino group (-NH₂) is a strong electron-donating group, activating the benzene ring for electrophilic substitution. The meta-directing effect of -NH₂ results in preferential chlorination at the 2, 4, and 6 positions. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity . Experimental validation via NMR or X-ray crystallography confirms substitution patterns .
Advanced Research Questions
Q. How do electrochemical oxidation pathways for this compound differ in aqueous vs. organic media?
In acetonitrile , electrochemical oxidation at platinum electrodes generates 2-amino-4,5-dichlorophenylamine and 2,4-dichloroaniline as primary products via dechlorination and coupling reactions. In aqueous solutions (pH 7–9), hydroxyl radicals (•OH) from water electrolysis dominate, leading to hydroxylated intermediates (e.g., 2,4,6-trichlorophenol) . Key variables:
- Electrolyte composition : Perchlorate ions enhance conductivity in organic media, while sulfate buffers stabilize •OH in water.
- Electrode material : Pt/C electrodes favor dechlorination, whereas boron-doped diamond (BDD) electrodes promote mineralization to CO₂ .
Q. What analytical methods resolve contradictions in reported degradation byproducts of this compound?
Discrepancies arise from differences in detection techniques:
- GC-MS : Identifies volatile chlorinated aromatics (e.g., 1,3,5-trichlorobenzene) but misses polar intermediates .
- HPLC-UV/ECD : Quantifies hydrophilic metabolites (e.g., chlorocatechols) but lacks structural specificity.
A hybrid approach using derivatization (e.g., silylation for GC-MS) and high-resolution mass spectrometry (HRMS) improves coverage. For example, HRMS confirmed this compound’s transformation into 2,4-dichloroaniline in UV/TiO₂ systems .
Q. How can natural vs. anthropogenic sources of this compound be distinguished in environmental samples?
Marine diatoms (e.g., Nitzschia cf. pellucida) naturally produce this compound as a chemical defense, complicating source attribution. Differentiation strategies include:
- Isotopic analysis : δ¹³C and δ³⁷Cl signatures of synthetic vs. biogenic compounds.
- Congener profiling : Natural samples contain mixed halogenated analogs (e.g., 2,4,6-tribromoaniline), while industrial sources lack these .
- Metabolite tracking : Biogenic samples show co-occurrence with algal biomarkers (e.g., fucoxanthin) .
Q. What are the challenges in quantifying this compound in complex matrices like wastewater sludge?
Matrix interference and low concentrations (ppb levels) require:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and elution with acetonitrile:water (80:20).
- Derivatization : Use pentafluoropropionic anhydride (PFPA) to enhance GC-ECD sensitivity .
- Quality control : Spike recovery tests (85–110%) and internal standards (e.g., 2,4,6-tribromoaniline-d4) validate accuracy .
Q. Methodological Considerations
Table 1: Key Parameters for Electrochemical Degradation Studies
Properties
IUPAC Name |
2,4,6-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVSFWWYVJTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Record name | 2,4,6-TRICHLOROANILINE | |
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Related CAS |
33663-50-2 (hydrochloride) | |
Record name | 2,4,6-Trichloroaniline | |
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DSSTOX Substance ID |
DTXSID6021379 | |
Record name | 2,4,6-Trichloroaniline | |
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Molecular Weight |
196.5 g/mol | |
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Physical Description |
Long needles or fine, light purple fibers. (NTP, 1992), Solid; [HSDB] Off-white or tan fibers; [MSDSonline] | |
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Record name | 2,4,6-Trichloroaniline | |
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Boiling Point |
504 °F at 760 mmHg (NTP, 1992), 262 °C @ 746 mm Hg | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in ethanol, ether, and chloroform, Insoluble in phosphoric acid, 40 mg/l in water @ 25 °C | |
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Vapor Pressure |
1 mmHg at 273.2 °F ; 5 mmHg at 316.0 °F (NTP, 1992), 0.00000015 [mmHg], 1.47X10-7 mm Hg @ 25 °C | |
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Color/Form |
CRYSTALS FROM ALCOHOL, NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
634-93-5 | |
Record name | 2,4,6-TRICHLOROANILINE | |
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Melting Point |
163 to 167 °F (NTP, 1992), 78.5 °C | |
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Retrosynthesis Analysis
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